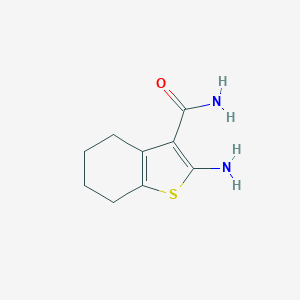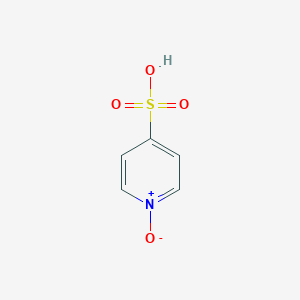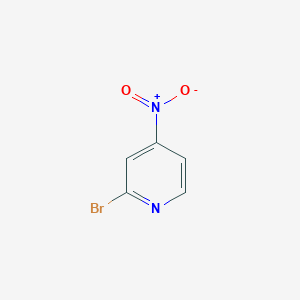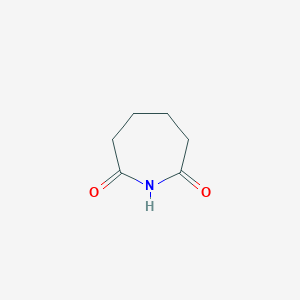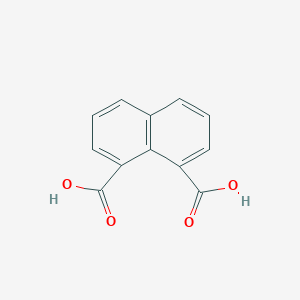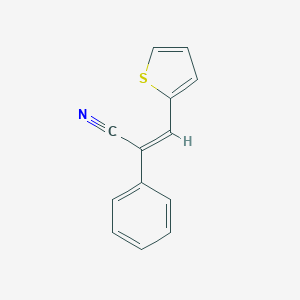
2-Phenyl-3-(2-thienyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-3-(2-thienyl)acrylonitrile (PTA) is a compound that belongs to the class of α,β-unsaturated nitriles. It is a yellow crystalline powder with a molecular weight of 237.3 g/mol. PTA has been extensively studied for its potential applications in various fields, including material science, organic synthesis, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-3-(2-thienyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. 2-Phenyl-3-(2-thienyl)acrylonitrile has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Efectos Bioquímicos Y Fisiológicos
2-Phenyl-3-(2-thienyl)acrylonitrile has been shown to have a low toxicity profile and is well-tolerated in animal models. It has been found to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-Phenyl-3-(2-thienyl)acrylonitrile has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Phenyl-3-(2-thienyl)acrylonitrile is its broad range of biological activities, which makes it a versatile compound for studying various disease models. It is also relatively easy to synthesize and has a low toxicity profile, which makes it a suitable candidate for in vitro and in vivo experiments. However, 2-Phenyl-3-(2-thienyl)acrylonitrile has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
Future research on 2-Phenyl-3-(2-thienyl)acrylonitrile could focus on elucidating its mechanism of action and identifying potential molecular targets for its therapeutic effects. Additionally, studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of 2-Phenyl-3-(2-thienyl)acrylonitrile in animal models and humans. Finally, the development of novel analogs of 2-Phenyl-3-(2-thienyl)acrylonitrile with improved solubility and bioavailability could be explored for potential clinical applications.
Métodos De Síntesis
Several methods have been reported for the synthesis of 2-Phenyl-3-(2-thienyl)acrylonitrile, including the Knoevenagel condensation reaction between 2-thiophenecarboxaldehyde and phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in anhydrous ethanol or methanol at room temperature for several hours, and the product is obtained after purification by recrystallization.
Aplicaciones Científicas De Investigación
2-Phenyl-3-(2-thienyl)acrylonitrile has been found to exhibit a broad range of biological activities, including antitumor, antifungal, and antibacterial properties. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. 2-Phenyl-3-(2-thienyl)acrylonitrile has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
Número CAS |
72030-16-1 |
|---|---|
Nombre del producto |
2-Phenyl-3-(2-thienyl)acrylonitrile |
Fórmula molecular |
C13H9NS |
Peso molecular |
211.28 g/mol |
Nombre IUPAC |
(Z)-2-phenyl-3-thiophen-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C13H9NS/c14-10-12(9-13-7-4-8-15-13)11-5-2-1-3-6-11/h1-9H/b12-9+ |
Clave InChI |
FACDZBYANOZMGQ-XFXZXTDPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C/C2=CC=CS2)/C#N |
SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CS2)C#N |
SMILES canónico |
C1=CC=C(C=C1)C(=CC2=CC=CS2)C#N |
Otros números CAS |
72030-16-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



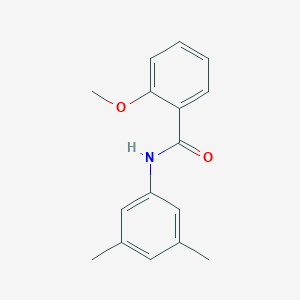
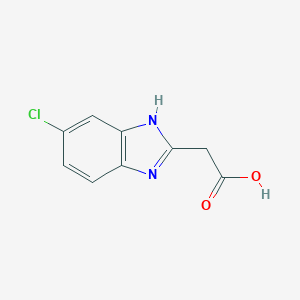
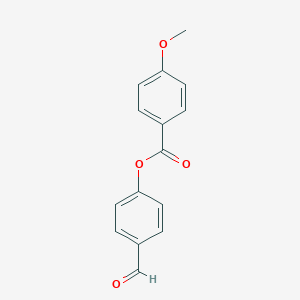
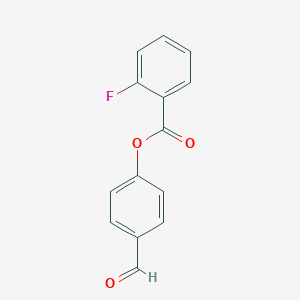
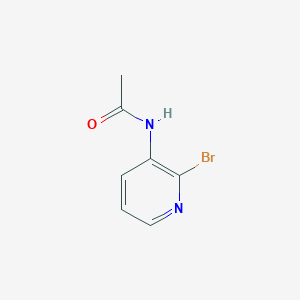
![5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B184001.png)
![5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B184002.png)
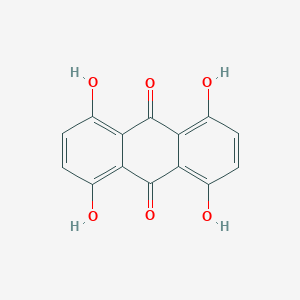
![2-[2-(Chloromethyl)phenyl]ethyl benzoate](/img/structure/B184004.png)
